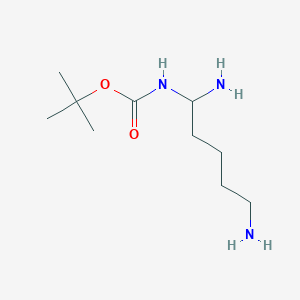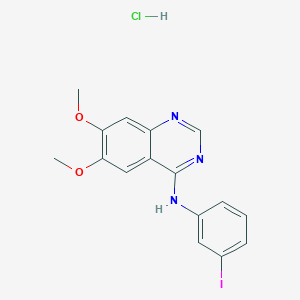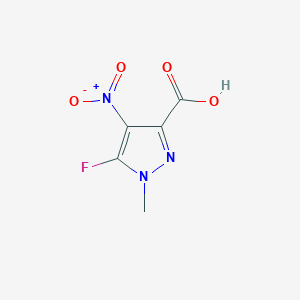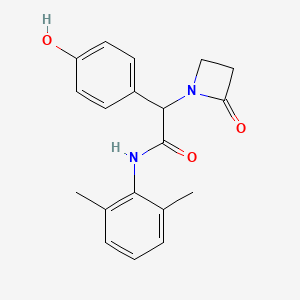
tert-butyl N-(1,5-diaminopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1,5-diaminopentyl)carbamate: is a chemical compound with the molecular formula C10H22N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate typically involves the reaction of 1,5-diaminopentane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(1,5-diaminopentyl)carbamate can undergo oxidation reactions, although these are less common.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: The corresponding amine.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(1,5-diaminopentyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Biology: In biological research, the compound is used to modify peptides and proteins, allowing for the study of their structure and function. It is also used in the synthesis of biologically active molecules .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1,5-diaminopentyl)carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation, resulting in the formation of a carbamic acid. This carbamic acid can then undergo decarboxylation to form the free amine . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (5-oxopentyl)carbamate
- N-(tert-Butoxycarbonyl)-1,5-diaminopentane
Comparison: tert-Butyl N-(1,5-diaminopentyl)carbamate is unique in its ability to act as a protecting group for amines while being easily removable under mild conditions. This makes it particularly valuable in organic synthesis and peptide chemistry. Compared to similar compounds, it offers a balance of stability and ease of removal, making it a preferred choice in many applications .
Propiedades
Fórmula molecular |
C10H23N3O2 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-(1,5-diaminopentyl)carbamate |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)13-8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3,(H,13,14) |
Clave InChI |
SNOFDVCLHHEEKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)

![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12457515.png)

![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)

![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457556.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)

